molecular formula C33H35NO9 B056268 10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione CAS No. 119725-31-4

10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione

Cat. No. B056268
M. Wt: 589.6 g/mol
InChI Key: AQBUFJBHZGRZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione is a natural product found in Streptomyces with data available.

Scientific Research Applications

Chemical Synthesis and Reactions

Research has shown that compounds similar to 10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione have been utilized in various chemical synthesis processes. For instance, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines leads to novel cyclic phosphonic analogues of chromone (Budzisz & Pastuszko, 1999). Similarly, the synthesis of fused chromenones has been reported, showcasing the potential of these compounds in creating new chemical structures (Kaushal P. Patel, 2013).

Potential in Pharmaceutical Applications

The structure of this compound suggests potential pharmaceutical applications, as related structures have been explored in this context. For example, certain naphthoquinone derivatives, similar in structure to the compound , have shown significant antimicrobial activity against bacteria and yeasts (J. G. Tangmouo et al., 2006). This highlights the compound's potential utility in developing new antimicrobial agents.

Advanced Material Science Applications

Compounds with a similar structure have been utilized in advanced material science. For example, chromene chromium carbene complexes have been used in the synthesis of naphthopyran and naphthopyrandione units, which are components in photochromic materials and biologically active natural products (Manish Rawat, V. Prutyanov, & W. Wulff, 2006). This indicates the compound's potential role in the development of new materials with specialized properties.

properties

CAS RN

119725-31-4

Product Name

10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione

Molecular Formula

C33H35NO9

Molecular Weight

589.6 g/mol

IUPAC Name

10-[3-(dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione

InChI

InChI=1S/C33H35NO9/c1-13-10-18-23(28-21(13)19(35)11-20(42-28)33(5)31(43-33)27-15(3)41-27)26(38)22-16(24(18)36)8-9-17(25(22)37)30-32(4,34(6)7)29(39)14(2)12-40-30/h8-11,14-15,27,29-31,37,39H,12H2,1-7H3

InChI Key

AQBUFJBHZGRZRV-UHFFFAOYSA-N

SMILES

CC1COC(C(C1O)(C)N(C)C)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O

Canonical SMILES

CC1COC(C(C1O)(C)N(C)C)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O

synonyms

ankinomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione
Reactant of Route 2
10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione
Reactant of Route 3
10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione
Reactant of Route 4
10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione
Reactant of Route 5
10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione
Reactant of Route 6
10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione

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